molecular formula C19H27N3O3S B6922737 N-methyl-3-[1-[[6-[(2-methylpropan-2-yl)oxy]pyridin-3-yl]methylamino]ethyl]benzenesulfonamide

N-methyl-3-[1-[[6-[(2-methylpropan-2-yl)oxy]pyridin-3-yl]methylamino]ethyl]benzenesulfonamide

Cat. No.: B6922737
M. Wt: 377.5 g/mol
InChI Key: YTXXBKMGBOMDIB-UHFFFAOYSA-N
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Description

N-methyl-3-[1-[[6-[(2-methylpropan-2-yl)oxy]pyridin-3-yl]methylamino]ethyl]benzenesulfonamide is a compound known for its significance in various scientific fields. The structure features a blend of several functional groups, making it an intriguing molecule for research and applications in chemistry, biology, and medicine.

Properties

IUPAC Name

N-methyl-3-[1-[[6-[(2-methylpropan-2-yl)oxy]pyridin-3-yl]methylamino]ethyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O3S/c1-14(16-7-6-8-17(11-16)26(23,24)20-5)21-12-15-9-10-18(22-13-15)25-19(2,3)4/h6-11,13-14,20-21H,12H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTXXBKMGBOMDIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)S(=O)(=O)NC)NCC2=CN=C(C=C2)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-3-[1-[[6-[(2-methylpropan-2-yl)oxy]pyridin-3-yl]methylamino]ethyl]benzenesulfonamide can be approached via multiple routes:

  • Initial Step: : Start with a benzene sulfonamide derivative, introducing the pyridinyl moiety through an electrophilic aromatic substitution.

  • Intermediary Steps: : The methyl group is often introduced via a methylation reaction, typically using methyl iodide or dimethyl sulfate under basic conditions.

  • Final Assembly: : Coupling reactions, such as reductive amination, can be employed to link the pyridine and sulfonamide fragments.

Industrial production of this compound involves similar steps but optimized for scalability. Large-scale reactors and continuous flow processes enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-methyl-3-[1-[[6-[(2-methylpropan-2-yl)oxy]pyridin-3-yl]methylamino]ethyl]benzenesulfonamide undergoes a variety of chemical reactions:

  • Oxidation: : It can be oxidized at the methyl group to form aldehydes or carboxylic acids.

  • Reduction: : The nitro groups can be reduced to amines under hydrogenation conditions.

  • Substitution: : Nucleophilic substitution reactions can modify the sulfonamide group.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate or chromium trioxide for oxidation.

  • Reducing Agents: : Hydrogen gas with a palladium catalyst for reduction.

  • Substituents: : Various nucleophiles for substitution reactions.

Scientific Research Applications

Chemistry

This compound serves as a key intermediate in the synthesis of more complex molecules. Its varied functional groups make it an excellent model for studying reaction mechanisms and pathways.

Biology

In biological research, it's often used to investigate enzyme interactions due to its sulfonamide group, which is a known pharmacophore.

Medicine

N-methyl-3-[1-[[6-[(2-methylpropan-2-yl)oxy]pyridin-3-yl]methylamino]ethyl]benzenesulfonamide has shown potential in drug discovery, particularly in designing inhibitors for specific enzymes or receptors.

Industry

It's employed in the development of new materials, including polymers and advanced coatings, owing to its chemical stability and functional diversity.

Mechanism of Action

The mechanism of action often involves the interaction of the sulfonamide group with biological targets, such as enzymes, through hydrogen bonding or electrostatic interactions. This interaction can inhibit enzyme activity or alter the function of receptors, depending on the biological pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-3-[1-[[4-[(2-methylpropan-2-yl)oxy]pyridin-2-yl]methylamino]ethyl]benzenesulfonamide: : Differing in the pyridine attachment point, altering its reactivity and biological activity.

  • N-methyl-3-[1-[[6-(methylamino)pyridin-3-yl]methylamino]ethyl]benzenesulfonamide: : Variation in the alkyl group on the sulfonamide nitrogen, impacting its pharmacokinetics.

Uniqueness

What sets N-methyl-3-[1-[[6-[(2-methylpropan-2-yl)oxy]pyridin-3-yl]methylamino]ethyl]benzenesulfonamide apart is its specific arrangement of functional groups, conferring unique chemical and biological properties that are exploited in various scientific applications.

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